REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]2[CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH2:14][C:9]=2[NH:8][N:7]=1)=[O:5])C.O.[OH-].[Li+].S([O-])(O)(=O)=O.[K+]>CO.O>[C:18]([O:17][C:15]([N:12]1[CH2:13][CH2:14][C:9]2[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[C:10]=2[CH2:11]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
5.105 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)NN=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.442 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |